molecular formula C20H28ClN3S B8571378 6-Chloro-N-(2,3-dimethylphenyl)-2-(octylsulfanyl)pyrimidin-4-amine CAS No. 86627-47-6

6-Chloro-N-(2,3-dimethylphenyl)-2-(octylsulfanyl)pyrimidin-4-amine

Cat. No. B8571378
CAS RN: 86627-47-6
M. Wt: 378.0 g/mol
InChI Key: HGIUIOIZNIZUGC-UHFFFAOYSA-N
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Patent
US04559345

Procedure details

To a solution of 2-octylthio-4,6-dichloropyrimidine (3 g) in ethanol (25 ml), 2,3-xylidine (1,5 ml) and anhydrous Na2CO3 (1.25 g) are added; the mixture is refluxed for 20 hours. The residue is hot filtered and the solvent is evaporated. The residue is purified by chromathography on silica gel, yielding 1.9 g of 2-octylthio-4-chloro-6-(2,3-xylidino)-pyrimidine (III, 35).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[C:12]([Cl:17])[N:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([O-])([O-])=O.[Na+].[Na+].[NH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[C:26]=1[CH3:32]>C(O)C>[CH2:1]([S:9][C:10]1[N:11]=[C:12]([Cl:17])[CH:13]=[C:14]([NH:24][C:25]2[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[C:26]=2[CH3:32])[N:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCC)SC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
1.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC=C1)C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The residue is hot filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromathography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)SC1=NC(=CC(=N1)Cl)NC1=C(C(=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.